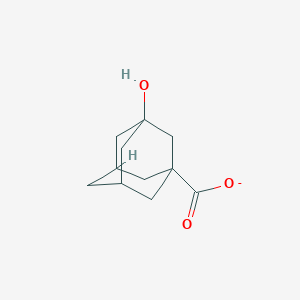
3-Hydroxy-1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-adamantanecarboxylate is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate group (-COOH) attached to the adamantane framework. Its unique structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-adamantanecarboxylate typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid. This compound is subjected to nitration using sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. The reaction conditions include maintaining a controlled temperature and using a one-pot method for acylation, condensation, and decarboxylation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of high-efficiency reactors and continuous flow systems can enhance the production rate. Additionally, the final product is often purified using crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-1-adamantanecarboxylate.
Reduction: Formation of 1-adamantanol.
Substitution: Formation of 3-halo-1-adamantanecarboxylate.
Applications De Recherche Scientifique
3-Hydroxy-1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antiviral drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-adamantanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyadamantane: Lacks the carboxylate group, limiting its applications in drug synthesis.
1-Adamantanol: Contains only a hydroxyl group, making it less versatile compared to 3-Hydroxy-1-adamantanecarboxylate
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C11H15O3- |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
3-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |
Clé InChI |
CJJMAWPEZKYJAP-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
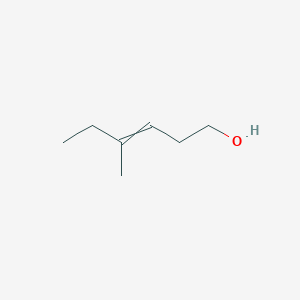


![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
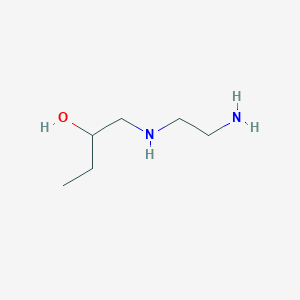
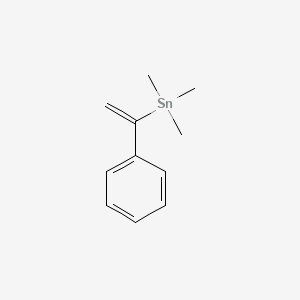
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
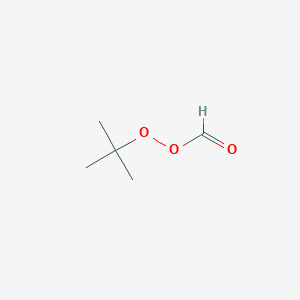
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
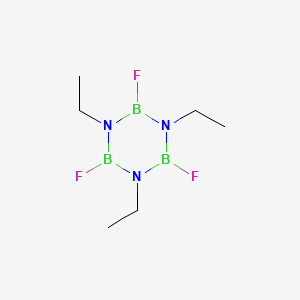
![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
